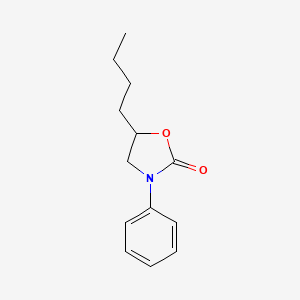![molecular formula C11H13BrO3 B13867985 Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)
Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate is an organic compound characterized by the presence of a bromomethyl group and a methyloxy group attached to a phenyl ring, which is further connected to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate typically involves the bromination of a suitable precursor, followed by esterification. One common method includes:
Bromination: The starting material, 2-(methyloxy)phenylacetic acid, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The brominated intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The methyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.
Ester Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation products include aldehydes and acids.
- Reduction products include alcohols.
- Hydrolysis yields carboxylic acids and methanol.
Applications De Recherche Scientifique
Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound’s derivatives are studied for their interactions with biological systems and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate involves its interaction with various molecular targets depending on the specific derivative or application. For instance, in medicinal chemistry, the bromomethyl group can act as an alkylating agent, modifying biological molecules such as DNA or proteins. The methyloxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
- Methyl [2-(bromomethyl)phenyl]acetate
- Methyl [2-(methoxyimino)-2-(bromomethyl)phenyl]acetate
- Methyl [2-(bromomethyl)-5-(methoxy)phenyl]acetate
Comparison:
- Methyl [2-(bromomethyl)phenyl]acetate: Lacks the methyloxy group, which may result in different reactivity and solubility properties.
- Methyl [2-(methoxyimino)-2-(bromomethyl)phenyl]acetate: Contains an additional methoxyimino group, which can significantly alter its chemical behavior and potential applications.
- Methyl [2-(bromomethyl)-5-(methoxy)phenyl]acetate: Similar structure but with a different positioning of the methoxy group, affecting its steric and electronic properties.
Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate stands out due to its unique combination of functional groups, offering a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
methyl 2-[2-(bromomethyl)-5-methoxyphenyl]acetate |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-4-3-8(7-12)9(5-10)6-11(13)15-2/h3-5H,6-7H2,1-2H3 |
Clé InChI |
NMFJULARAFPDSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CBr)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)




![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)
![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)



